molecular formula C8H6BrNO B152715 7-Bromooxindole CAS No. 320734-35-8

7-Bromooxindole

Cat. No.: B152715
CAS No.: 320734-35-8
M. Wt: 212.04 g/mol
InChI Key: WSUWXWBRIBGIQT-UHFFFAOYSA-N
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Description

7-Bromooxindole is an organic compound with the chemical formula C8H6BrNO. It is a white crystalline solid with some solubility in organic solvents. This compound is an important intermediate in organic synthesis, particularly useful for constructing carbon-carbon and carbon-nitrogen bonds. It is widely used in the preparation of biologically active compounds, natural products, and other complex organic molecules .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Scientific Research Applications

7-Bromooxindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromooxindole involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the oxindole core. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The oxindole core can interact with various biological targets, potentially modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

    7-Chlorooxindole: Similar in structure but with a chlorine atom instead of bromine.

    7-Fluorooxindole: Contains a fluorine atom in place of bromine.

    7-Iodooxindole: Features an iodine atom instead of bromine.

Comparison:

Biological Activity

7-Bromooxindole is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrNOC_8H_6BrNO and is characterized by the presence of a bromine atom at the 7-position of the oxindole structure. This modification plays a crucial role in its biological activity, influencing both its pharmacological properties and its interaction with biological targets.

Anti-Inflammatory Activity

Research indicates that brominated indoles, including this compound, exhibit significant anti-inflammatory properties. A study focused on various brominated indoles demonstrated that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was quantified with IC50 values indicating effective concentrations for anti-inflammatory activity:

CompoundIC50 (µg/mL) for NOIC50 (µg/mL) for TNF-α
This compound30.843.03
6-Bromoindole40.034.24
Extract from D. orbita50.0Not specified

These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs, particularly in conditions characterized by excessive inflammatory responses .

The mechanism underlying the anti-inflammatory effects of this compound involves inhibition of nuclear factor kappa B (NFκB) translocation, which is pivotal in regulating inflammatory responses. Inhibition of NFκB leads to decreased expression of inflammatory cytokines and mediators. In vitro studies have shown that treatment with this compound significantly reduces NFκB activity in RAW264.7 macrophages stimulated by LPS, providing insight into its potential therapeutic mechanisms .

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has also been investigated for its anticancer effects. Studies have shown that brominated oxindoles can induce apoptosis in cancer cells through various pathways, including modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Effects

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:

  • MCF-7 Cells : Significant reduction in cell viability at concentrations above 10 µM.
  • A549 Cells : Induction of apoptosis was observed, with increased levels of active caspase-3.

These findings suggest that this compound may offer a dual therapeutic approach by targeting both inflammation and cancer cell proliferation .

Structure-Activity Relationships (SAR)

The position of the bromine atom on the oxindole ring significantly influences the biological activity of these compounds. Comparative studies have shown that:

  • 5-Bromoisatin exhibits greater anti-inflammatory activity compared to 6-Bromoisatin and 7-Bromoisatin .
  • The relative positions of substituents modulate not only the potency but also the selectivity towards specific biological targets.

This highlights the importance of structural modifications in enhancing the efficacy and safety profile of brominated indoles .

Properties

IUPAC Name

7-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUWXWBRIBGIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378343
Record name 7-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320734-35-8
Record name 7-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-oxindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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